molecular formula C10H13ClFN B1484609 3-Benzyl-3-fluoroazetidine hydrochloride CAS No. 1884189-95-0

3-Benzyl-3-fluoroazetidine hydrochloride

Cat. No.: B1484609
CAS No.: 1884189-95-0
M. Wt: 201.67 g/mol
InChI Key: HGGHGMHWNFAEAS-UHFFFAOYSA-N
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Description

3-Benzyl-3-fluoroazetidine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. It is characterized by the presence of a benzyl group and a fluorine atom attached to an azetidine ring, with the hydrochloride salt form enhancing its solubility and stability. This compound is utilized in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-fluoroazetidine hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides.

    Fluorination: The fluorine atom is introduced through fluorination reactions, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes are employed to ensure consistent quality and yield.

    Purification: The compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-fluoroazetidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The benzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the fluorine or benzyl groups.

    Ring-Opening Reactions: The azetidine ring can be opened under certain conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted benzyl derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of benzyl alcohols or benzaldehydes.

    Reduction Products: Reduction can yield benzylamines or other reduced derivatives.

Scientific Research Applications

3-Benzyl-3-fluoroazetidine hydrochloride has diverse applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Pharmaceutical Research: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Material Science: It is used in the development of novel materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-fluoroazetidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The azetidine ring’s strained structure can also play a role in its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroazetidine hydrochloride: Lacks the benzyl group, making it less hydrophobic.

    3,3-Difluoroazetidine hydrochloride: Contains an additional fluorine atom, altering its electronic properties.

    Azetidine hydrochloride: Lacks both the benzyl and fluorine groups, resulting in different reactivity and properties.

Uniqueness

3-Benzyl-3-fluoroazetidine hydrochloride is unique due to the combination of the benzyl group and fluorine atom, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous.

Properties

IUPAC Name

3-benzyl-3-fluoroazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10(7-12-8-10)6-9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGHGMHWNFAEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CC2=CC=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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